![molecular formula C14H19N5O2 B2876634 8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 895848-52-9](/img/structure/B2876634.png)
8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Synthesis Analysis
Imidazole compounds can be synthesized through various methods. For instance, a solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic ring that contains three carbon atoms and two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds can undergo various chemical reactions. For example, they can be synthesized by treating 2-aminopyridines with α-haloketones in polar organic solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .Scientific Research Applications
Serotonin Receptor Affinity and Antidepressant Agents
Research on derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has shown potential applications in the development of antidepressant agents. A study synthesized and evaluated derivatives for their affinity towards serotonin (5-HT1A/5-HT7) receptors and their activity as phosphodiesterase (PDE4B and PDE10A) inhibitors. One compound demonstrated potential antidepressant effects in vivo, suggesting the relevance of these derivatives in designing new antidepressant and/or anxiolytic drugs (Zagórska et al., 2016).
Cytotoxicity Evaluation
Compounds structurally related to 8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, isolated from natural sources such as the South China Sea gorgonian Subergorgia suberosa, have been evaluated for their cytotoxicity toward human cancer cell lines. This research suggests the potential for purine alkaloids in contributing to cancer research and the development of therapeutic agents (Qi, Zhang, & Huang, 2008).
Antiviral Activity
Another study focused on imidazo[1,2-a]-s-triazine nucleosides, a class of compounds related to purine analogues, which were synthesized and evaluated for their antiviral activity. This research indicates the potential application of purine derivatives in the development of new antiviral drugs (Kim et al., 1978).
A3 Adenosine Receptor Antagonists
Further studies on imidazo[2,1-f]purinones have explored their role as potent and selective A(3) adenosine receptor antagonists. These findings highlight the potential of such compounds in the treatment of various diseases mediated by the A(3) receptor, including inflammatory and cardiovascular diseases (Baraldi et al., 2008).
Mechanism of Action
The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological system in which they are acting. Some imidazole compounds have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Future Directions
properties
IUPAC Name |
4,7,8-trimethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-7(2)6-18-8(3)9(4)19-10-11(15-13(18)19)17(5)14(21)16-12(10)20/h7H,6H2,1-5H3,(H,16,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXVEPYLFBJSGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC(C)C)N(C(=O)NC3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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